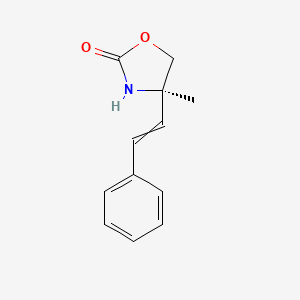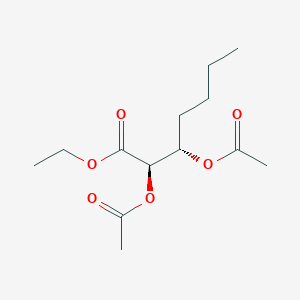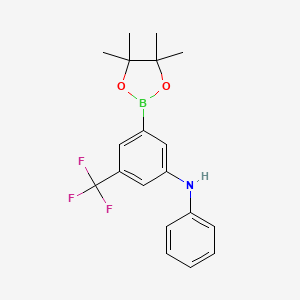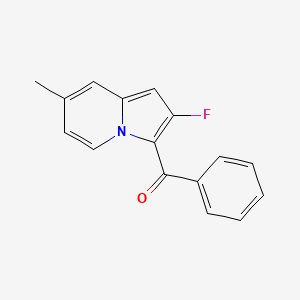![molecular formula C17H26O4 B12603388 Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate CAS No. 645403-83-4](/img/structure/B12603388.png)
Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate is an organic compound with the molecular formula C17H26O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Ethyl [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetat beinhaltet typischerweise die Veresterung von 4-(Butoxymethyl)-2,6-dimethylphenol mit Ethylbromacetat. Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat durchgeführt, um das während der Reaktion gebildete Bromwasserstoff zu neutralisieren. Zu den Reaktionsbedingungen gehört das Rückflusskochen der Reaktanten in einem geeigneten Lösungsmittel wie Aceton oder Ethanol über mehrere Stunden, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von Ethyl [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetat kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Ausbeute der Reaktion zu verbessern. Die Verwendung von Katalysatoren wie Säure- oder Basenkatalysatoren kann die Reaktionsbedingungen weiter optimieren. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um die gewünschte Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und den entsprechenden Alkohol zu bilden.
Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol reduziert werden.
Umesterung: Der Ester kann Umesterungsreaktionen mit anderen Alkoholen eingehen, um verschiedene Ester zu bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, wie Salzsäure (HCl) oder Natriumhydroxid (NaOH), werden üblicherweise verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) ist ein typisches Reduktionsmittel.
Umesterung: Katalysatoren wie Schwefelsäure (H2SO4) oder Natriummethanolat (NaOCH3) werden verwendet.
Hauptprodukte, die gebildet werden
Hydrolyse: 4-(Butoxymethyl)-2,6-dimethylphenol und Ethylacetat.
Reduktion: 4-(Butoxymethyl)-2,6-dimethylphenol und Ethanol.
Umesterung: Verschiedene Ester, abhängig von dem verwendeten Alkohol.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle oder entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und -formulierung untersucht.
Industrie: Wird bei der Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um das aktive Phenolderivat freizusetzen, das dann mit biologischen Signalwegen interagieren kann. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetat kann mit anderen ähnlichen Estern verglichen werden, wie zum Beispiel:
Ethylacetat: Ein gängiges Lösungsmittel mit einer einfacheren Struktur.
Methylbutyrat: Bekannt für sein fruchtiges Aroma und in Aromen verwendet.
Ethylbenzoat: In Parfüms und als Aromastoff verwendet.
Die Einzigartigkeit von Ethyl [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetat liegt in seiner spezifischen Struktur, die ihm besondere chemische und physikalische Eigenschaften verleiht, die es für spezielle Anwendungen geeignet machen.
Eigenschaften
CAS-Nummer |
645403-83-4 |
|---|---|
Molekularformel |
C17H26O4 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetate |
InChI |
InChI=1S/C17H26O4/c1-5-7-8-19-11-15-9-13(3)17(14(4)10-15)21-12-16(18)20-6-2/h9-10H,5-8,11-12H2,1-4H3 |
InChI-Schlüssel |
UGGSDVOZNIZXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)


propanedinitrile](/img/structure/B12603344.png)


![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

propanedinitrile](/img/structure/B12603381.png)

propanedinitrile](/img/structure/B12603389.png)

